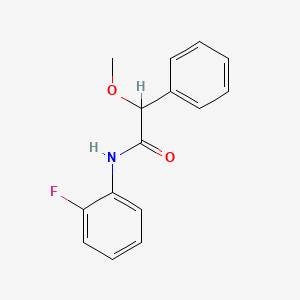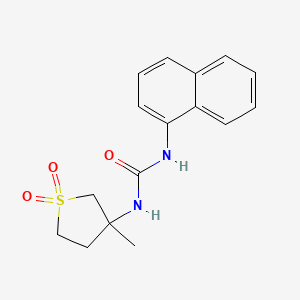![molecular formula C15H12ClN3O3S B3929085 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3929085.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide
Descripción general
Descripción
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as CPT-11, is an irinotecan derivative that has been extensively studied for its potential use in cancer treatment. This compound is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. CPT-11 has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer.
Mecanismo De Acción
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 then inhibits the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its broad spectrum of activity against different types of cancer. It has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, this compound has some limitations for lab experiments. It is a prodrug that requires activation by carboxylesterase, which can vary in activity between different cell types. Additionally, this compound can be toxic to normal cells, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide. One area of interest is the development of new prodrugs that can be activated more efficiently by carboxylesterase. Another area of research is the combination of this compound with other chemotherapy drugs or targeted therapies to improve its effectiveness. Additionally, there is interest in developing this compound for use in combination with immunotherapy, which can enhance the immune system's ability to target and eliminate cancer cells.
Aplicaciones Científicas De Investigación
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer. This compound works by inhibiting the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Propiedades
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-7-6-10(19(21)22)8-12(13)16/h2-8H,1H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBVIMXNKWISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929021.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)


![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3929050.png)
![4-fluoro-N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3929053.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929054.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929063.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3929067.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929070.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3929071.png)

![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929109.png)